Product packaging for Aluminum;gallium(Cat. No.:)

Aluminum;gallium

Cat. No.: B14657816
M. Wt: 96.705 g/mol
InChI Key: RNQKDQAVIXDKAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Aluminum (Al) and gallium (Ga) are Group 13 elements with distinct physical and chemical properties. Aluminum, the third most abundant element in the Earth’s crust, is widely used in alloys, construction, and electronics due to its lightweight and corrosion resistance. Gallium, though less abundant, is notable for its low melting point (29.8°C) and high boiling point (2400°C), making it valuable in semiconductors, medical applications, and high-temperature thermometers . Both elements predominantly exhibit a +3 oxidation state, forming oxides, hydroxides, and coordination compounds. However, their structural preferences and reactivity differ significantly, influencing their applications .

Structure

2D Structure

Chemical Structure Depiction
molecular formula AlGa B14657816 Aluminum;gallium

Properties

Molecular Formula

AlGa

Molecular Weight

96.705 g/mol

IUPAC Name

aluminum;gallium

InChI

InChI=1S/Al.Ga

InChI Key

RNQKDQAVIXDKAG-UHFFFAOYSA-N

Canonical SMILES

[Al].[Ga]

Origin of Product

United States

Chemical Reactions Analysis

Aluminum-gallium alloy undergoes several types of chemical reactions. One notable reaction is its ability to react with water to produce hydrogen gas, aluminum hydroxide, and gallium metal . Normally, aluminum does not react with water due to the formation of a passivation layer of aluminum oxide. the presence of gallium prevents the formation of this protective layer, allowing the aluminum to react with water . This reaction can be represented as: [ \text{2Al} + \text{6H}_2\text{O} \rightarrow \text{2Al(OH)}_3 + \text{3H}_2 ]

Comparison with Similar Compounds

Oxides and Polymorphism

Aluminum oxide (Al₂O₃) and gallium oxide (Ga₂O₃) exhibit polymorphism but differ in stable phases. Aluminum oxide primarily adopts the α-Al₂O₃ (corundum) structure under standard conditions, while gallium oxide stabilizes in the β-Ga₂O₃ phase, which has a monoclinic structure. Gallium’s preference for tetrahedral coordination in oxides contrasts with aluminum’s octahedral dominance, affecting their catalytic and electronic properties. For example, β-Ga₂O₃ has a wider bandgap (~4.8 eV) compared to α-Al₂O₃ (~8.8 eV), making it suitable for high-power electronics .

Table 1: Structural Properties of Al₂O₃ and Ga₂O₃

Property α-Al₂O₃ β-Ga₂O₃
Crystal System Trigonal Monoclinic
Bandgap (eV) ~8.8 ~4.8
Coordination Geometry Octahedral (Al³⁺) Tetrahedral (Ga³⁺)
Thermal Stability >1000°C >800°C

Coordination Chemistry

Aluminum and gallium form complexes with ligands like hydrazides and quinolinolates, but their stereochemical preferences vary. For instance, dimeric dialkylaluminum hydrazides adopt cis configurations in the solid state, whereas gallium analogs favor trans arrangements. In solution, gallium complexes exhibit dynamic cis/trans isomerization, unlike aluminum derivatives, which remain static . These differences stem from weaker Ga–N bonding and greater lability, influencing their use in polymerization catalysis .

Reactivity in Alloys and Composites

Gallium disrupts aluminum’s protective oxide layer, enabling reactions with water to produce hydrogen—a process leveraged in hydrogen generation technologies. This synergy is absent in pure aluminum due to its passivation . Additionally, gallium’s incorporation into aluminum alloys reduces melting points, enhancing workability in semiconductor manufacturing .

Semiconductors and Electronics

Gallium arsenide (GaAs) outperforms aluminum antimonide (AlSb) in optoelectronics due to its direct bandgap and high electron mobility. GaAs is pivotal in lasers, LEDs, and photovoltaic cells, whereas AlSb serves as a buffer layer to minimize defects in GaAs-based devices . Aluminum’s role in III-V semiconductors is largely supplementary, emphasizing gallium’s dominance in this sector.

Table 2: Semiconductor Properties of AlSb vs. GaAs

Property AlSb GaAs
Bandgap Type Indirect Direct
Bandgap (eV) 1.6 1.43
Electron Mobility (cm²/Vs) 200 8500
Primary Application Buffer layers Lasers, Solar cells

Environmental and Extraction Methods

Gallium is recovered as a byproduct of aluminum production via the Bayer process. Electrochemical extraction from aluminate solutions exploits gallium’s ability to electrodeposit, unlike aluminum, which remains in solution. This method achieves >90% gallium recovery with minimal interference from aluminum .

Separation Challenges and Innovations

The chemical similarity of Al³⁺ and Ga³⁺ complicates separation. Ion-exchange resins (e.g., AN-31) selectively adsorb gallium from alkaline solutions, with efficiency increasing at higher aluminum concentrations due to salting-out effects . Recent advances in solvent extraction using butyl acetate further improve gallium-aluminum separation in acidic media .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.